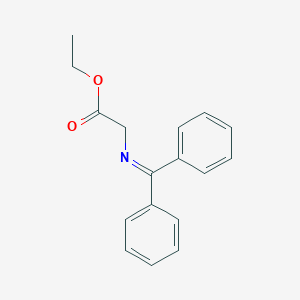
Éster etílico de N-(difenilmetilen)glicina
Descripción general
Descripción
N-(Diphenylmethylene)glycine ethyl ester (NDMEE) is a compound derived from the amino acid glycine. It is a versatile compound that has been used in a variety of scientific and medical applications, including as an inhibitor in enzymatic reactions and as a therapeutic agent. NDMEE has been studied extensively over the past several decades, and its biological activity and pharmacodynamics are well understood.
Aplicaciones Científicas De Investigación
Síntesis de aminoalcoholes y aminoésteres
“Éster etílico de N-(difenilmetilen)glicina” es una base de Schiff que se puede convertir en aminoalcoholes y aminoésteres . Esta conversión es significativa en la síntesis de varios productos farmacéuticos y compuestos orgánicos.
Intermediario en la síntesis orgánica
Este compuesto sirve como materia prima e intermediario importante en la síntesis orgánica . Se utiliza en la producción de una amplia gama de compuestos orgánicos, incluidos productos farmacéuticos, agroquímicos y colorantes .
Fabricación de ensayos de diagnóstico
“this compound” se utiliza en la fabricación de ensayos de diagnóstico . Estos ensayos son herramientas esenciales en la investigación médica y biológica para diagnosticar enfermedades y monitorear la efectividad del tratamiento.
Investigación hematológica
Este compuesto se utiliza en la investigación hematológica . La hematología es el estudio de la sangre y las enfermedades de la sangre, y este compuesto se puede utilizar en el desarrollo de nuevos tratamientos y terapias.
Investigación histológica
“this compound” también se utiliza en la investigación histológica . La histología es el estudio de la estructura microscópica de los tejidos, y este compuesto se puede utilizar en la preparación de muestras de tejido para su examen microscópico.
Tinte para la investigación biológica
“Éster terc-butílico de N-(difenilmetilen)glicina”, un compuesto relacionado, se utiliza como tinte para fines de investigación biológica . Si bien no es exactamente el mismo compuesto, sugiere usos potenciales del “this compound” en aplicaciones similares.
Safety and Hazards
Mecanismo De Acción
Target of Action
N-(Diphenylmethylene)glycine ethyl ester, also known as Ethyl N-(diphenylmethylene)glycinate, is a Schiff base
Mode of Action
As a Schiff base, N-(Diphenylmethylene)glycine ethyl ester can be converted to amino alcohols and amino esters
Biochemical Pathways
Given its ability to convert into amino alcohols and amino esters , it may influence pathways involving these compounds.
Pharmacokinetics
Its solubility in ethanol suggests that it could potentially be absorbed and distributed in the body
Result of Action
Its conversion into amino alcohols and amino esters could potentially have various effects depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(Diphenylmethylene)glycine ethyl ester. For instance, its stability may be affected by moisture
Análisis Bioquímico
Biochemical Properties
It is known that Schiff bases, such as N-(Diphenylmethylene)glycine ethyl ester, can interact with various enzymes and proteins
Molecular Mechanism
As a Schiff base, it may participate in various biochemical reactions .
Dosage Effects in Animal Models
There is currently no available data on the effects of N-(Diphenylmethylene)glycine ethyl ester at different dosages in animal models .
Metabolic Pathways
The metabolic pathways involving N-(Diphenylmethylene)glycine ethyl ester are not well characterized .
Propiedades
IUPAC Name |
ethyl 2-(benzhydrylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGJYNGNUBHTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312883 | |
| Record name | Ethyl N-(diphenylmethylidene)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69555-14-2 | |
| Record name | N-(Diphenylmethylene)glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69555-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(diphenylmethyleneamino)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069555142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 69555-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-(diphenylmethylidene)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N-(diphenylmethylidene)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


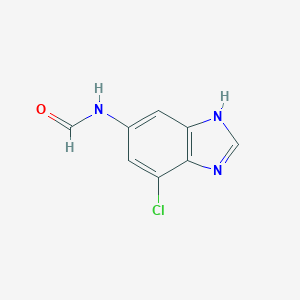
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)


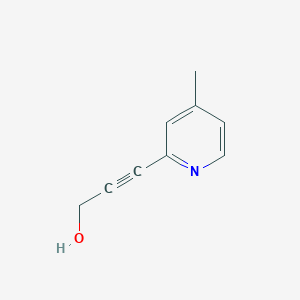
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

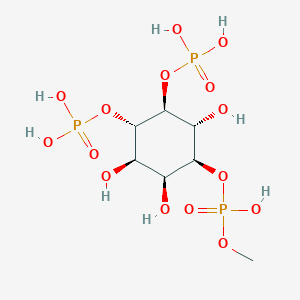


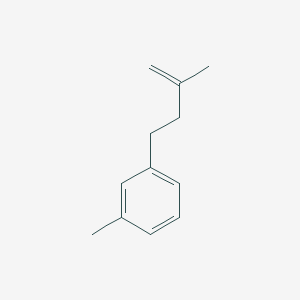
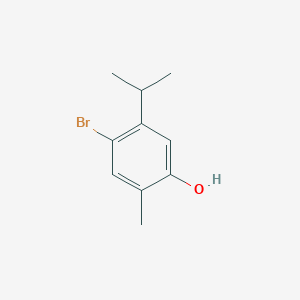
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)